N-(2-Phenylcyclopropyl)acetamide

Prodrug Activation MAO Inhibition Neuropharmacology

N-(2-Phenylcyclopropyl)acetamide, also known as N-acetyltranylcypromine (ATCP), is the N-acetylated metabolite of the monoamine oxidase (MAO) inhibitor tranylcypromine. As a phenylcyclopropylamine derivative, it serves as a masked amine prodrug: in vitro it is a weak, reversible MAO inhibitor (IC₅₀ ≈ 1 mM), yet in vivo it produces potent, long-lasting MAO inhibition via metabolic deacetylation to the active parent amine.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 38954-41-5
Cat. No. B1197256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Phenylcyclopropyl)acetamide
CAS38954-41-5
SynonymsN-A-TCP
N-acetyl-tranylcypromine
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1CC1C2=CC=CC=C2
InChIInChI=1S/C11H13NO/c1-8(13)12-11-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3,(H,12,13)
InChIKeyOKNYZIGDRLPEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Phenylcyclopropyl)acetamide (CAS 38954-41-5) for Metabolic Activation and Prodrug Research – Baseline Characteristics


N-(2-Phenylcyclopropyl)acetamide, also known as N-acetyltranylcypromine (ATCP), is the N-acetylated metabolite of the monoamine oxidase (MAO) inhibitor tranylcypromine . As a phenylcyclopropylamine derivative, it serves as a masked amine prodrug: in vitro it is a weak, reversible MAO inhibitor (IC₅₀ ≈ 1 mM), yet in vivo it produces potent, long-lasting MAO inhibition via metabolic deacetylation to the active parent amine . Beyond MAO, ATCP has been reported to arrest proliferation of undifferentiated cells and induce monocytic differentiation, supporting investigation as an anticancer and dermatological agent , and has been implicated as a CCR5 antagonist candidate . These multifaceted activities make the compound a valuable tool for studying prodrug activation, epigenetic regulation, and immune modulation.

Why N-(2-Phenylcyclopropyl)acetamide Cannot Be Replaced by Generic Tranylcypromine or Simple Acetamides


This compound is fundamentally distinct from its parent drug tranylcypromine and simple N-substituted acetamides. While tranylcypromine is a direct-acting, irreversible MAO inhibitor, ATCP is a prodrug that requires metabolic N-deacetylation for activation, resulting in a delayed onset, extended duration, and altered potency in vivo . Direct substitution with the free amine would abolish the controlled-release pharmacology essential for studying time-dependent MAO inactivation or for applications requiring gradual LSD1/proliferation modulation. Conversely, generic aryl acetamides lack the strained cyclopropylamine warhead necessary for mechanism-based enzyme inactivation and epigenetic reprogramming . Therefore, this compound provides a unique pharmacological profile that cannot be replicated by structurally or mechanistically similar alternatives.

Quantitative Differentiation Evidence for N-(2-Phenylcyclopropyl)acetamide Against Closest Comparators


Prodrug-Mediated MAO Inhibition: Delayed Onset and Sustained Duration vs. Parent Tranylcypromine

ATCP acts as a prodrug that is metabolically converted to tranylcypromine in vivo, yielding fundamentally different pharmacodynamics. The in vitro MAO IC₅₀ of ATCP is only 1 mM (10⁻³ M), signifying negligible direct activity . However, in vivo it generates robust MAO inhibition that peaks later and persists longer than the parent drug.

Prodrug Activation MAO Inhibition Neuropharmacology

Reversible In Vitro MAO Binding vs. Irreversible Inactivation by Tranylcypromine

Unlike the parent amine which irreversibly inactivates MAO, ATCP behaves as a reversible inhibitor in vitro. Its inhibition is not time-dependent and can be reversed by washing mitochondrial pellets, whereas tranylcypromine forms a covalent adduct with the FAD cofactor .

Enzyme Kinetics Reversible Inhibition Mechanism-Based Inactivation

Undifferentiated Cell Proliferation Arrest and Monocytic Differentiation Induction

ATCP exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes, a property not reported for tranylcypromine at comparable concentrations . This suggests an epigenetic or non-MAO mechanism potentially linked to LSD1 inhibition or histone modification.

Cancer Stem Cells Differentiation Therapy Leukemia

Putative CCR5 Antagonism with Implications for HIV and Inflammatory Disease

Preliminary pharmacological screening indicates that N-(2-phenylcyclopropyl)acetamide derivatives can act as CCR5 antagonists, making them candidates for treating HIV infection, asthma, rheumatoid arthritis, and COPD . This chemokine receptor activity is distinct from the MAO/LSD1 profile of tranylcypromine.

CCR5 Antagonist HIV Entry Inhibitor Immunology

Optimal Research and Procurement Scenarios for N-(2-Phenylcyclopropyl)acetamide Based on Evidence Profile


Prodrug Activation and Time-Resolved Target Engagement Studies in Neuropharmacology

The ~27-fold dose differential and delayed-onset, extended-duration MAO inhibition relative to tranylcypromine make ATCP the compound of choice for dissecting the temporal dynamics of MAO-A/B and LSD1 target engagement in rodent models . Researchers can administer ATCP and track the gradual appearance of active tranylcypromine, correlating pharmacokinetics with pharmacodynamic biomarkers of neurotransmitter metabolism.

Epigenetic Differentiation Therapy Screening in Leukemia and Solid Tumors

Given its unique capacity to arrest proliferation of undifferentiated cells and induce monocytic maturation , ATCP is directly applicable as a tool compound in high-content screening campaigns aimed at identifying LSD1-dependent differentiation agents. It can serve as a reference standard in assays measuring CD11b/CD14 upregulation in AML cell lines.

Mechanistic Studies of Reversible vs. Irreversible Enzyme Inactivation

The reversible MAO binding of ATCP in vitro, contrasted with the irreversible mechanism of its deacetylated product, provides a clean experimental system for studying the kinetics of suicide inactivation and the role of the cyclopropylamine warhead . This is particularly valuable for structural biology and enzymology laboratories investigating flavoenzyme inactivation mechanisms.

Dual-Target Chemokine Receptor and Epigenetic Probe Development

With preliminary evidence of CCR5 antagonism alongside confirmed LSD1/MAO modulation, ATCP offers a starting scaffold for medicinal chemistry programs aiming to develop first-in-class dual-acting agents for HIV-associated neurocognitive disorders or inflammatory neurodegenerative diseases where both pathways are implicated.

Quote Request

Request a Quote for N-(2-Phenylcyclopropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.